molecular formula C21H27N3O B10851429 N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide

N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide

Cat. No.: B10851429
M. Wt: 337.5 g/mol
InChI Key: SPKHLKULRLEZKZ-UHFFFAOYSA-N
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Description

N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a benzamide moiety linked to a phenyl-piperazine group via a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine receptors, particularly the D3 receptor, which plays a role in modulating neurotransmission. This interaction can influence various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide is unique due to its specific structural features that confer high affinity and selectivity for dopamine receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing potential therapeutic agents for neurological disorders.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)butyl]benzamide

InChI

InChI=1S/C21H27N3O/c25-21(19-9-3-1-4-10-19)22-13-7-8-14-23-15-17-24(18-16-23)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,22,25)

InChI Key

SPKHLKULRLEZKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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